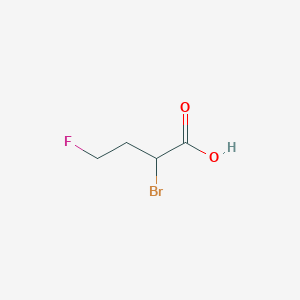
2-bromo-4-fluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluorobutanoic acid is an organic compound with the molecular formula C4H6BrFO2 It is a derivative of butanoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the bromination of 4-fluorobutanoic acid using bromine or a brominating agent such as hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide . The reaction is carried out under controlled temperature conditions, usually between 30°C to 60°C, to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-fluoro-4-butanol or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 2-Fluoro-4-hydroxybutanoic acid, 2-fluoro-4-aminobutanoic acid.
Oxidation: 2-Fluoro-4-oxobutanoic acid.
Reduction: 2-Fluoro-4-butanol.
Scientific Research Applications
2-Bromo-4-fluorobutanoic acid is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functionalized materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or a probe for studying metabolic pathways.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the molecule can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-Fluoro-4-bromobutanoic acid: Similar structure but with reversed positions of bromine and fluorine.
Uniqueness
2-Bromo-4-fluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-4-fluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c5-3(1-2-6)4(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSFRKAHQEGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
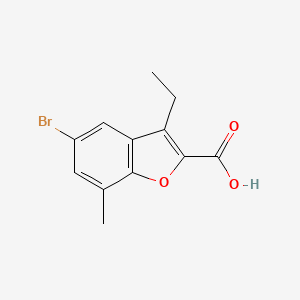
![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
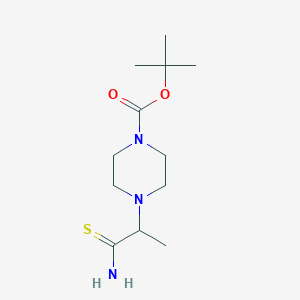

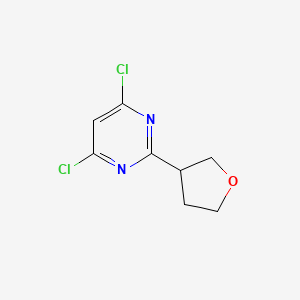
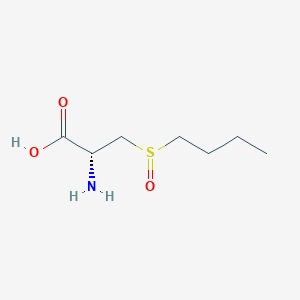
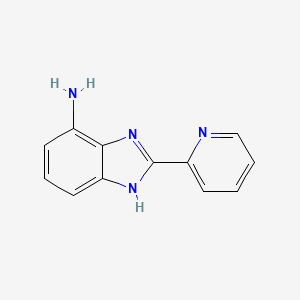
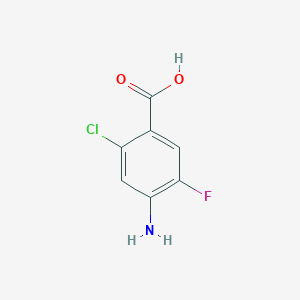
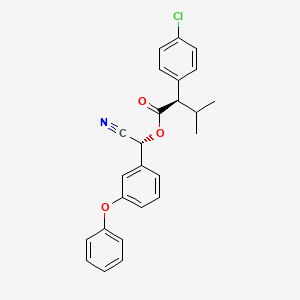
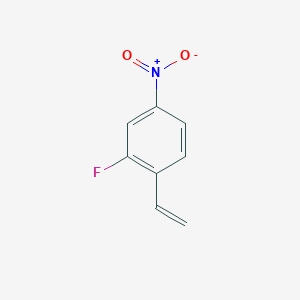
![rac-(3aR,6aS)-octahydropyrrolo[3,2-b]pyrrol-2-one, trans](/img/structure/B6615830.png)
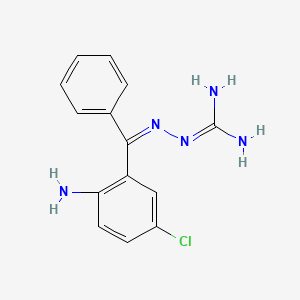
![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
